B1193799 ZEN-3694

ZEN-3694

Numéro de catalogue B1193799
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ZEN-3694 is an orally bioavailable inhibitor of the bromodomain and extra-terminal (BET) family of proteins, with potential antineoplastic activity. Upon oral administration, the BET inhibitor ZEN-3694 binds to the acetylated lysine recognition motifs in the bromodomains of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression.

Applications De Recherche Scientifique

ZEN-3694 in Oncology Research

ZEN-3694 is a novel BET bromodomain inhibitor with significant efficacy in treating various solid tumor and hematological malignancies. This orally bioavailable small molecule has shown promising results in inhibiting proliferation and MYC mRNA expression in different cancer cell lines. Studies have demonstrated its strong activity against solid tumors and hematological malignancies, with sub-micromolar potency, making it a potential therapeutic agent in oncology. It has been found to work effectively alone or in combination with standard of care and targeted therapies across a range of malignancies, including breast, prostate, lung, melanoma, AML, and DLBCL (Attwell et al., 2015).

ZEN-3694 in Metastatic Castration-Resistant Prostate Cancer

A Phase Ib/IIa study of ZEN-3694 combined with enzalutamide was conducted in patients with metastatic castration-resistant prostate cancer (mCRPC). The study reported acceptable tolerability and potential efficacy in patients resistant to androgen-signaling inhibitors (ASI). Lower androgen receptor (AR) transcriptional activity in baseline tumor biopsies was associated with longer radiographic progression-free survival, suggesting ZEN-3694 as a potential treatment option in mCRPC, especially for patients displaying low AR transcriptional activity (Aggarwal et al., 2020).

Potential in Combining with Immunotherapies

ZEN-3694 targets several pathways that suppress anti-tumor immune responses, making it a potential candidate for combination with immunotherapies. It downregulates checkpoints like B7H3 and PD-L1, upregulates MICA antigens, and affects the differentiation and function of Regulatory T cells (Tregs). Additionally, ZEN-3694 inhibits suppressive cytokines/chemokines like IL-10 and CCL2, suggesting its potential in overcoming resistance to PD1 therapy and synergizing with various cancer immunotherapies (Attwell et al., 2016).

Use in Breast Cancer Research

In ER-positive breast cancer, ZEN-3694 combined with CDK4/6 inhibitors showed potential in reversing acquired resistance to CDK4/6 inhibitors. It exhibited potent inhibition of proliferation and induced apoptosis in resistant cell lines, suggesting its therapeutic potential in advanced ER+ breast cancer resistant to CDK4/6 inhibitors (Kharenko et al., 2021).

Modulating Treatment with AI Platforms

An interesting application of ZEN-3694 was demonstrated in a study where the CURATE.AI platform was used to guide the dosing of ZEN-3694 and enzalutamide in metastatic castration-resistant prostate cancer. The platform enabled the identification of significant dose adjustments, improving both treatment efficacy and tolerance (Pantuck et al., 2018).

Targeting Mechanisms of Resistance to Endocrine Therapies

ZEN-3694, in combination with BET inhibitors, targets several mechanisms of resistance to endocrine therapies in ER+ breast cancers. It showed activity in models of resistance to tamoxifen, fulvestrant, and CDK4/6 inhibitors, regulating transcriptional programs linked to resistance and highlighting its potential as a novel therapeutic strategy in treating resistant ER+ breast cancer (Kharenko et al., 2018).

Propriétés

Nom du produit

ZEN-3694

Nom IUPAC

Unknown

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

ZEN-3694;  ZEN 3694;  ZEN3694.

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.